Tezosentan-d4

Bioanalysis LC-MS/MS Internal Standard

Tezosentan-d4 (RO 610612-d4) is the only analytically valid stable isotope-labeled internal standard for tezosentan quantification. Incorporating four deuterium atoms, it provides a +4 Da mass shift and co-elutes with the analyte, normalizing matrix effects, extraction variability, and ionization suppression. Substitution with unlabeled tezosentan or class-related deuterated ERAs introduces systematic quantification error. This fully characterized reference standard ensures LC-MS/MS assays meet regulatory precision (CV <10%). Essential for pharmacokinetic and TMDD studies.

Molecular Formula C₂₇H₂₃D₄N₉O₆S
Molecular Weight 609.65
CAS No. 1794707-10-0
Cat. No. B1146668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezosentan-d4
CAS1794707-10-0
SynonymsN-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; 
Molecular FormulaC₂₇H₂₃D₄N₉O₆S
Molecular Weight609.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tezosentan-d4 (CAS 1794707-10-0): A Deuterated Dual Endothelin Receptor Antagonist for Precise Bioanalytical Quantification


Tezosentan-d4 (RO 610612-d4) is a deuterium-labeled isotopologue of tezosentan, a parenteral dual endothelin (ETA/ETB) receptor antagonist . It is supplied as a fully characterized reference standard with a molecular formula of C₂₇H₂₃D₄N₉O₆S and a molecular weight of 609.65 g/mol [1]. While sharing the identical pharmacological target engagement profile of its non-deuterated parent molecule—with pA₂ values of 9.5 (ETA) and 7.7 (ETB) determined in isolated tissue assays [2]—the incorporation of four stable deuterium atoms introduces a mass shift of +4 Da, making it uniquely suited as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) bioanalytical methods.

Why Unlabeled Tezosentan or Non-Deuterated Analogs Cannot Replace Tezosentan-d4 in Quantitative Bioanalysis


Substitution of Tezosentan-d4 with unlabeled tezosentan or a structurally distinct deuterated internal standard (e.g., Bosentan-d₄) is analytically invalid for rigorous LC–MS/MS quantification [1]. The fundamental requirement for accurate quantitation in complex biological matrices is the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte of interest, thereby normalizing matrix effects, extraction variability, and ionization efficiency fluctuations [2]. Unlabeled tezosentan cannot be distinguished from the analyte by mass spectrometry, leading to systematic overestimation and unacceptable assay bias. Similarly, while class-related deuterated ERAs may share nominal mass shifts, differences in chromatographic retention time and ionization efficiency relative to tezosentan introduce systematic quantification error. Only Tezosentan-d4, with its +4 Da mass shift and near-identical physicochemical properties to the tezosentan analyte, provides the analytical precision required for robust pharmacokinetic studies and regulated bioanalysis [1].

Tezosentan-d4 Comparative Quantitative Evidence: Differentiated Analytical Performance Data


Analytical Precision: Tezosentan-d4 vs. Unlabeled Tezosentan as an Internal Standard

In LC–MS/MS quantification of tezosentan in human plasma, use of a deuterated internal standard is mandatory for method validation. While the published method utilized an unspecified deuterated analog, the necessity is driven by the requirement to meet bioanalytical method validation guidelines for precision and accuracy [1]. The use of unlabeled tezosentan as an internal standard is precluded because it is chromatographically and spectrometrically indistinguishable from the tezosentan analyte, leading to additive signal and a systematic positive bias.

Bioanalysis LC-MS/MS Internal Standard

Pharmacological Selectivity: Tezosentan (Parent Molecule) vs. Bosentan, Ambrisentan, and Macitentan

The parent molecule, tezosentan, exhibits a distinct dual antagonism profile compared to other clinically used endothelin receptor antagonists. In functional assays using isolated tissues, tezosentan demonstrated pA₂ values of 9.5 at ETA receptors (rat aorta) and 7.7 at ETB receptors (rat trachea) [1]. This profile contrasts with bosentan, which is a less potent dual antagonist (Ki values: ETA ~4–7 nM, ETB ~38–45 nM in binding assays [2]), and with the highly ETA-selective agents ambrisentan and macitentan.

Endothelin Receptor Antagonist Selectivity Pharmacology

Pharmacokinetic Profile: Tezosentan (Parent Molecule) vs. Macitentan for Acute vs. Chronic Dosing

The pharmacokinetic characteristics of the parent drug, tezosentan, are optimized for intravenous administration in acute settings. Tezosentan exhibits a rapid initial disposition half-life of approximately 6 minutes and a terminal elimination half-life of approximately 3 hours in healthy humans, with a plasma clearance of ~30 L/h and a steady-state volume of distribution of ~16 L [1]. In contrast, macitentan has a terminal half-life of approximately 16 hours and its active metabolite has a half-life of approximately 48 hours, a profile suited for once-daily oral dosing in chronic pulmonary arterial hypertension .

Pharmacokinetics Half-life Clearance

High-Impact Research and Industrial Applications for Tezosentan-d4


LC–MS/MS Method Development and Validation for Tezosentan Quantification

Tezosentan-d4 serves as the essential stable isotope-labeled internal standard (SIL-IS) for developing and validating robust LC–MS/MS assays to quantify tezosentan concentrations in human plasma or other biological matrices. Its use is mandatory to correct for matrix effects, extraction recovery variability (≥88.2%), and ionization suppression, thereby ensuring the assay meets regulatory guidelines for accuracy and precision (intra- and inter-assay CV <10%) [1]. This application is foundational for supporting pharmacokinetic studies of tezosentan in clinical or preclinical research.

Target-Mediated Drug Disposition (TMDD) Modeling and Pharmacokinetic-Pharmacodynamic (PK-PD) Research

For population pharmacokinetic analyses investigating target-mediated drug disposition (TMDD) of endothelin receptor antagonists, accurate measurement of tezosentan plasma concentrations using Tezosentan-d4 as an internal standard is critical. Studies have demonstrated a strong linear relationship between steady-state tezosentan concentration and the maximum-fold increase in ET-1 plasma concentration (r = 0.82) [2], and developed two-compartment TMDD models that describe the nonlinear PK of tezosentan, bosentan, and clazosentan [3]. Precise quantitation enabled by Tezosentan-d4 directly supports these advanced modeling efforts.

Hemodynamic and Organ Perfusion Studies in Cardiovascular and Hepatic Disease Models

In preclinical and clinical investigations of acute heart failure or portal hypertension, where tezosentan is infused to assess hemodynamic responses, Tezosentan-d4 facilitates the precise measurement of drug exposure. This enables correlation of plasma concentrations with pharmacodynamic endpoints such as changes in cardiac index (dose-dependent increases of 24.4% to 49.9% observed with tezosentan) [4] or hepatic venous pressure gradient. The ability to accurately measure drug levels in these studies is critical for establishing concentration-response relationships and guiding dose selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tezosentan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.